Diethyl 3-(2-aminoethylamino)pentanedioate
Description
Diethyl 3-(2-aminoethylamino)pentanedioate is a pentanedioate ester derivative featuring a 2-aminoethylamino substituent at the 3-position. This compound combines the hydrolytic stability of diethyl esters with the reactivity of a primary amine group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The aminoethylamino group enhances polarity and hydrogen-bonding capacity, which can influence solubility, biological interactions, and coordination chemistry .
Properties
Molecular Formula |
C11H22N2O4 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
diethyl 3-(2-aminoethylamino)pentanedioate |
InChI |
InChI=1S/C11H22N2O4/c1-3-16-10(14)7-9(13-6-5-12)8-11(15)17-4-2/h9,13H,3-8,12H2,1-2H3 |
InChI Key |
BDLWOGHASNEISY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)NCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Diethyl 3-(Phenylimino)pentanedioate
Key Differences :
- Substituent: The phenylimino group (Schiff base) replaces the aminoethylamino group.
- Reactivity: The imino group facilitates conjugation and may participate in redox reactions, whereas the aminoethylamino group enables nucleophilic substitution or metal coordination.
- Applications: Phenylimino derivatives are often intermediates in heterocyclic synthesis, while the aminoethylamino variant is tailored for bioactivity or chelation .
Data Comparison :
| Property | Diethyl 3-(2-Aminoethylamino)pentanedioate | Diethyl 3-(Phenylimino)pentanedioate |
|---|---|---|
| Functional Group | -NH-CH2-CH2-NH2 | -N=C(Ph) |
| Polarity | High (due to amine) | Moderate (aromatic dominance) |
| Synthetic Utility | Drug intermediates, chelators | Heterocycle precursors |
Diethyl 3,3-Bis(acryloyl)pentanedioate (JUMJEI)
Key Differences :
- Substituents : JUMJEI features acryloyl groups at both 3-positions, creating a bis-acrylate structure.
- Reactivity : Acryloyl groups enable polymerization or Michael addition, contrasting with the amine-mediated reactivity of the target compound.
- Applications: JUMJEI is used in polymer chemistry, whereas the aminoethylamino derivative is more suited for biomedical applications .
Structural Highlights :
- JUMJEI’s extended π-system and ester linkages enhance rigidity, while the aminoethylamino group in the target compound introduces flexibility and hydrogen-bonding sites.
Diethyl Pentanedioate (Unsubstituted)
Key Differences :
Thermodynamic Comparison :
- The aminoethylamino group lowers the compound’s logP (increasing hydrophilicity) compared to the unsubstituted diethyl pentanedioate.
Patent-Derived Fluorinated Analog (EP 4,374,877 A2)
Key Differences :
- Complexity : The patent compound includes difluoro, trifluoromethyl, and carbamoyl groups, creating a highly electronegative and sterically hindered structure.
- Function: Designed as a pharmaceutical intermediate, leveraging fluorine atoms for metabolic stability and target binding. The aminoethylamino group in the target compound may serve as a simpler precursor for such syntheses .
Material Science
- While silane analogs (e.g., AEAPTMS in ) use aminoethylamino groups for surface adhesion, the target compound’s ester backbone limits direct material applications but expands its utility in polymer-modified drug delivery systems.
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